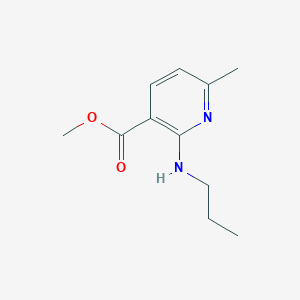
Methyl-2-propylaminonicotinic acid methyl ester
Cat. No. B8475544
M. Wt: 208.26 g/mol
InChI Key: MQJPRJQPXQFMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04215123
Procedure details


To a solution of 30.7 g. (0.015 mole) of methyl-2-propylaminonicotinic acid methyl ester in 250 ml. of anhydrous diethyl ether was added 11.25 g. (0.0075 mole) of ethyl malonyl chloride. The mixture was stirred at room temperature for 2 hours. The mixture was filtered and the filtrate was evaporated in a rotary evaporator. The residue was dissolved in 20 ml. of ethanol and this solution was added to a solution of 3.4 g. (0.015 g. atom) of sodium in 200 ml. of ethanol. After stirring at room temperature for 5 minutes, the mixture was diluted with water and was acidified with concentrated hydrochloric acid. The precipitate which formed was collected, air dried and was recrystallized from heptane to afford 3.4 g. of the title compound, m.p. 128°-30° C.
Quantity
0.015 mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
CO[C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[N:6][C:5]=1[NH:11][CH2:12][CH2:13][CH3:14].C([CH:18]([C:22](Cl)=[O:23])[C:19](Cl)=[O:20])C.[CH2:25]([O:27]CC)[CH3:26]>>[CH2:25]([O:27][C:22]([C:18]1[C:19](=[O:20])[N:11]([CH2:12][CH2:13][CH3:14])[C:5]2[C:4]([C:3]=1[OH:15])=[CH:9][CH:8]=[C:7]([CH3:10])[N:6]=2)=[O:23])[CH3:26]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.015 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(N=C(C=C1)C)NCCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.0075 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 20 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of ethanol and this solution was added to a solution of 3.4 g
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 5 minutes
|
|
Duration
|
5 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was diluted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate which formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 3.4 g
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C(N(C2=NC(=CC=C2C1O)C)CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
